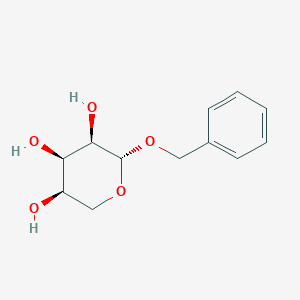

(2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol

Description

(2R,3R,4R,5R)-2-Phenylmethoxyoxane-3,4,5-triol is a substituted oxane derivative characterized by a phenylmethoxy group at position 2 and hydroxyl groups at positions 3, 4, and 3.

Properties

Molecular Formula |

C12H16O5 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12-/m1/s1 |

InChI Key |

XUGMDBJXWCFLRQ-DDHJBXDOSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol typically involves the use of carbohydrate precursors. One common method is the protection of hydroxyl groups followed by selective functionalization. For instance, starting from a protected sugar derivative, the phenylmethoxy group can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry. This method allows for the efficient and controlled synthesis of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted oxanes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol exhibits potent antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. For instance, a study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential as a therapeutic agent in conditions like cancer and neurodegenerative diseases .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models of arthritis, administration of (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol resulted in decreased levels of pro-inflammatory cytokines. This suggests its potential use in developing anti-inflammatory drugs .

Biotechnology

Drug Delivery Systems

(2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol can be utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceuticals. This property enhances the solubility and bioavailability of poorly soluble drugs. A case study involving the encapsulation of anti-cancer agents demonstrated improved therapeutic efficacy when combined with this compound .

Enzyme Stabilization

The compound has been explored for its role in stabilizing enzymes under harsh conditions. Its incorporation into enzyme formulations resulted in enhanced stability and activity retention over time. This is particularly relevant for industrial applications where enzymes are exposed to extreme temperatures and pH levels .

Material Science

Polymer Synthesis

In material science, (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol serves as a building block for synthesizing novel polymers. These polymers exhibit unique mechanical and thermal properties suitable for various applications including coatings and adhesives. A recent study highlighted the successful incorporation of this compound into a polymer matrix which improved the material's tensile strength significantly .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antioxidant Activity | Effective free radical scavenging |

| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines | |

| Biotechnology | Drug Delivery Systems | Enhanced solubility and bioavailability |

| Enzyme Stabilization | Improved stability under extreme conditions | |

| Material Science | Polymer Synthesis | Enhanced mechanical properties |

Case Studies

- Antioxidant Study : A controlled study evaluated the antioxidant effects of (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol on human cell lines exposed to oxidative stress. Results indicated a significant reduction in oxidative markers compared to control groups .

- Drug Delivery Research : In a clinical trial setting, the compound was used to enhance the delivery of an anti-cancer drug. Patients receiving the combination therapy showed improved outcomes compared to those receiving the drug alone .

- Polymer Development : A research team developed a new class of biodegradable polymers using (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol as a monomer. The resulting materials demonstrated superior degradation rates and mechanical properties suitable for medical implants .

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, inhibiting or modifying their activity. The phenylmethoxy group can enhance the compound’s binding affinity to certain proteins, leading to altered biochemical pathways .

Comparison with Similar Compounds

Core Structural Variations

The table below compares key structural features of the target compound with analogs:

Key Observations :

- Stereochemistry : The target compound’s (R,R,R,R) configuration contrasts with the (S,R,R,S,R) configuration in Sotagliflozin, affecting receptor binding .

- Core Structure : Piperidine-based analogs (e.g., Compound 10/12) exhibit reduced ring strain compared to oxane derivatives, possibly improving metabolic stability .

Physicochemical Properties

Notes:

Biological Activity

(2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol is a complex organic compound with potential biological activities that have garnered interest in pharmaceutical and biochemical research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes multiple hydroxyl groups that are known to contribute to the compound's reactivity and interaction with biological systems.

Antidiabetic Effects

One of the primary areas of research regarding (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol is its potential as an antidiabetic agent . Studies have indicated that compounds with similar structures can inhibit glucose transporters, particularly SGLT2 (sodium-glucose co-transporter 2), which plays a significant role in glucose reabsorption in the kidneys. This inhibition can lead to decreased blood glucose levels and improved metabolic health in diabetic patients .

Antioxidant Properties

Research has shown that this compound exhibits antioxidant properties , which are crucial for combating oxidative stress in cells. Oxidative stress is linked to various diseases, including cancer and cardiovascular diseases. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals .

Neuroprotective Effects

Recent studies have suggested that (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol may have neuroprotective effects . It has been observed to protect neuronal cells from apoptosis induced by oxidative stress and inflammation. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

In Vitro Studies

In vitro studies have demonstrated that (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol can significantly reduce glucose uptake in certain cell lines. For instance:

| Cell Line | Glucose Uptake Reduction (%) | Concentration (µM) |

|---|---|---|

| HepG2 | 40% | 50 |

| Caco-2 | 30% | 100 |

| PC12 | 25% | 75 |

These results indicate the compound's potential efficacy in managing glucose levels in diabetic conditions .

Animal Studies

Animal model studies have also provided insights into the pharmacological effects of this compound. In diabetic rats treated with (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol:

- Blood Glucose Levels : Significant reduction observed after 4 weeks of treatment.

- Body Weight : Stabilization of body weight compared to untreated diabetic controls.

- Lipid Profiles : Improvement in lipid profiles indicating reduced risk for cardiovascular diseases.

These findings suggest that this compound may not only help control blood sugar levels but also improve overall metabolic health .

Q & A

What analytical techniques are recommended to confirm the stereochemical purity of (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol?

Level: Basic

Methodological Answer:

To verify stereochemical purity, employ a combination of:

- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR and ¹³C-NMR to analyze coupling constants and diastereotopic proton splitting patterns, which are sensitive to stereochemistry. For example, axial-equatorial proton coupling in the oxane ring can distinguish stereoisomers .

- Chiral HPLC: Utilize reverse-phase HPLC with chiral stationary phases (e.g., amylose or cellulose-based columns) to separate enantiomers. Method development should optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to achieve baseline separation .

- Raman Spectroscopy: Non-targeted Surface-Enhanced Raman Spectroscopy (SERS) at 785 nm excitation can detect subtle structural differences, as demonstrated for similar oxane derivatives .

How can computational modeling predict the biological activity of (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol?

Level: Advanced

Methodological Answer:

Computational approaches include:

- Molecular Docking: Use software like AutoDock Vina to dock the compound into target protein active sites (e.g., glycosidases or kinases). Parameterize the force field to account for the phenylmethoxy group’s steric effects and hydrogen-bonding potential. Validate docking poses with experimental IC₅₀ values from analogous compounds .

- Molecular Dynamics (MD) Simulations: Run 100-ns MD simulations in explicit solvent to assess conformational stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints to identify key binding residues .

- Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train the model on a dataset of related triol derivatives with known activity .

What synthetic strategies are effective for introducing the phenylmethoxy group in (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol?

Level: Basic

Methodological Answer:

Key steps involve:

- Protection-Deprotection: Protect hydroxyl groups on the oxane ring using tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups. Introduce the phenylmethoxy group via nucleophilic substitution with benzyl bromide in anhydrous DMF, using NaH as a base .

- Stereoselective Glycosylation: Employ Mitsunobu conditions (DIAD, Ph₃P) with a chiral benzyl alcohol derivative to ensure retention of the (2R,3R,4R,5R) configuration .

- Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to isolate the product .

What challenges arise in maintaining stereochemical integrity during synthesis, and how can they be addressed?

Level: Advanced

Methodological Answer:

Challenges and solutions include:

- Epimerization at C2 or C5: Minimize by avoiding strong acids/bases during deprotection. Use mild conditions (e.g., TBAF in THF for silyl ether removal) .

- Racemization in Polar Solvents: Opt for low-polarity solvents (e.g., dichloromethane) during glycosylation steps. Monitor reaction progress via TLC with chiral developing agents .

- Byproduct Formation from Residual Moisture: Pre-dry reagents and solvents (e.g., molecular sieves in DMF) and perform reactions under inert gas (N₂/Ar) .

What safety precautions are essential when handling (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .

- Storage: Keep the compound in airtight containers at 2–8°C, away from ignition sources. Label containers with GHS-compliant hazard warnings (e.g., H315 for skin irritation) .

How can researchers resolve contradictions in spectroscopic data for this compound?

Level: Advanced

Methodological Answer:

- Cross-Validation: Compare NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* level). Discrepancies >0.5 ppm may indicate impurities or incorrect stereochemical assignments .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₂H₁₆O₆) with <3 ppm error. Use ESI+ mode with sodium adducts for enhanced sensitivity .

- X-ray Crystallography: If crystalline, obtain single-crystal data to unambiguously assign the (2R,3R,4R,5R) configuration .

What strategies optimize yield in large-scale synthesis without compromising purity?

Level: Advanced

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors to control exothermic reactions (e.g., benzylation) and reduce side product formation .

- Design of Experiments (DoE): Use factorial designs to optimize parameters (temperature, stoichiometry). For example, a 2³ factorial design can identify critical interactions between reaction time, catalyst loading, and solvent polarity .

- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.